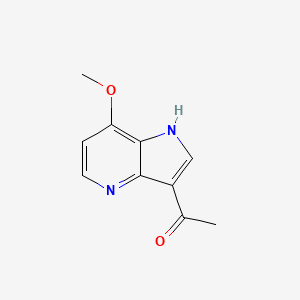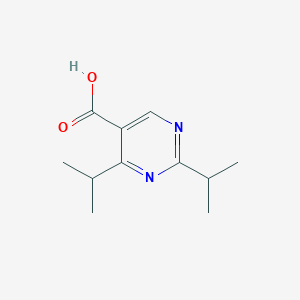
Kuwanon K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kuwanon K is a naturally occurring flavonoid compound found in the roots of the mulberry tree (Morus alba). It belongs to the class of Diels-Alder-type adducts, which are unique phenolic compounds biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex structure and remarkable biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Kuwanon K can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. The synthetic route involves the following steps:
- Preparation of the chalcone dienophile.
- Preparation of the dehydroprenylphenol diene.
- Cycloaddition reaction under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes:
- Harvesting the roots of Morus alba.
- Drying and grinding the roots to a fine powder.
- Solvent extraction using appropriate solvents such as ethanol or methanol.
- Purification of the extract to isolate this compound.
化学反応の分析
Types of Reactions
Kuwanon K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds with various functional groups.
科学的研究の応用
Kuwanon K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and flavonoid chemistry.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of natural products and pharmaceuticals due to its bioactive properties.
作用機序
Kuwanon K exerts its effects through various molecular targets and pathways. It interacts with cellular components such as mitochondria and endoplasmic reticulum, leading to the production of reactive oxygen species (ROS) and disruption of cellular structures . This results in the inhibition of cell cycle progression and stimulation of apoptotic signaling pathways, ultimately causing cell death .
類似化合物との比較
Kuwanon K is compared with other similar compounds such as Kuwanon C, Kuwanon G, and Kuwanon H. These compounds share structural similarities but differ in their biological activities and specific molecular targets . For example:
Kuwanon C: Known for its anticancer and antioxidant properties.
Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.
Kuwanon H: Demonstrates potent tyrosinase inhibitory effects.
特性
CAS番号 |
88524-66-7 |
|---|---|
分子式 |
C40H36O11 |
分子量 |
692.7 g/mol |
IUPAC名 |
2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1 |
InChIキー |
FEAIYAOTVUYWQZ-AIQWNVMPSA-N |
異性体SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |
正規SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)
![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)




![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)

![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)



![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)
